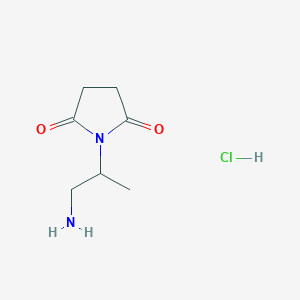

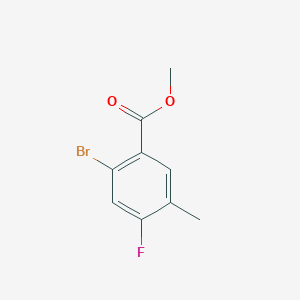

![molecular formula C7H14ClNO B1380600 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride CAS No. 1803570-48-0](/img/structure/B1380600.png)

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

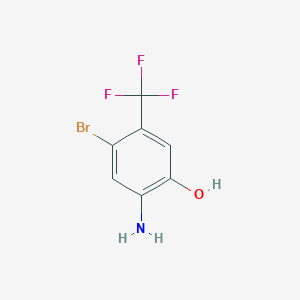

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is a chemical compound with potential applications ranging from drug synthesis to catalyst development. It is a solid substance stored at room temperature under an inert atmosphere . The compound has a molecular weight of 133.62 .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H12ClN . The InChI code for the compound is 1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 133.62 and is a solid at room temperature . It is stored under an inert atmosphere . The compound’s IUPAC name is 7-azabicyclo[2.2.1]heptane hydrochloride .Scientific Research Applications

Structural Characterization and Chemical Properties

- 7-Azabicyclo[2.2.1]heptane (7-azanorbornane), a bridged heterocyclic nucleus found in epibatidine, has been structurally characterized in its hydrochloride salt form. This characterization is crucial for understanding the compound's chemical properties (Britvin & Rumyantsev, 2017).

Application in Synthesis and Reaction Mechanisms

- The compound plays a significant role in the synthesis of various chemical structures. For example, it serves as an intermediate in the thermal decomposition of its N-amino derivative, leading to different hydrocarbon products (Dervan & Uyehara, 1976).

- It has been utilized in the aza-Prins-pinacol reaction to rapidly access the 7-azabicyclo[2.2.1]heptane ring system, showing potential for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).

- The synthesis and reactivity of the 7-azabicyclo[2.2.1]hept-2-yl radical have been explored, with applications in intermolecular reactions useful for synthesizing heterocyclic analogues of epibatidine (Gómez-Sánchez, Soriano, & Marco-Contelles, 2008).

Catalytic and Synthetic Applications

- Hydroxylamines derived from 7-azabicyclo[2.2.1]heptane have been identified as efficient catalysts for the oxidation of secondary alcohols to ketones, using molecular oxygen as the terminal oxidant (Toda et al., 2023).

- The compound is instrumental in the synthesis of constrained prolines, serving as a starting material in the Diels–Alder reaction and leading to the creation of various conformationally constrained proline analogues (Buñuel et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-azabicyclo[2.2.1]heptan-2-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVLTTVHEBMMKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

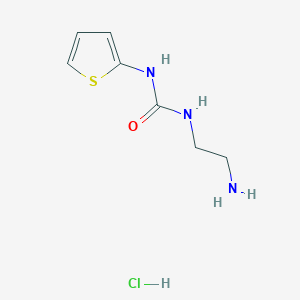

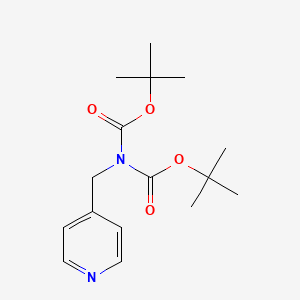

![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)

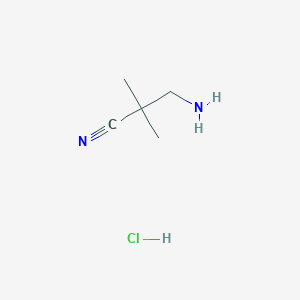

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)

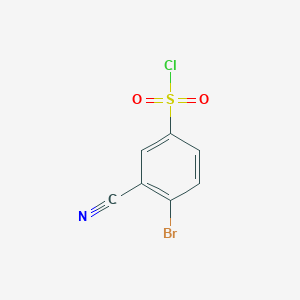

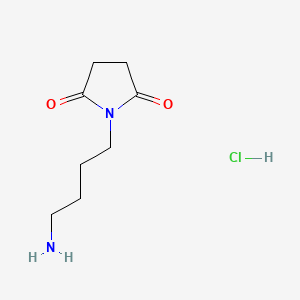

![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)

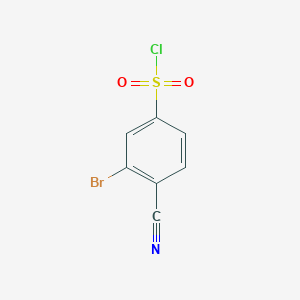

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)